molecular formula C30H51N5O6 B13104093 N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide

N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide

Cat. No.: B13104093
M. Wt: 577.8 g/mol
InChI Key: GEZLBJRDZRUTOE-BDYUSTAISA-N
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Description

N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a long hydrocarbon chain, hydroxyl groups, and a nitrobenzoxadiazole moiety, making it a versatile molecule in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide typically involves multiple steps, starting with the preparation of the hydrocarbon chain and the introduction of hydroxyl groups. The nitrobenzoxadiazole moiety is then attached through a series of reactions involving nitration and cyclization. The final step involves the coupling of the two main fragments under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the nitro group can produce an amine derivative .

Mechanism of Action

The mechanism of action of N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide involves its interaction with lipid membranes and cellular components. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, while the nitrobenzoxadiazole moiety provides fluorescent properties that enable tracking and imaging. The molecular targets and pathways involved include membrane proteins and lipid rafts, which play crucial roles in cellular signaling and transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide stands out due to its specific combination of a long hydrocarbon chain, hydroxyl groups, and a nitrobenzoxadiazole moiety, which provides unique properties for membrane integration and fluorescence. This makes it particularly valuable in studies involving lipid membranes and cellular imaging .

Properties

Molecular Formula

C30H51N5O6

Molecular Weight

577.8 g/mol

IUPAC Name

N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide

InChI

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27-/m0/s1

InChI Key

GEZLBJRDZRUTOE-BDYUSTAISA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Origin of Product

United States

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